(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a planar benzopyran core substituted with an ethoxy group at position 8, a 4-bromophenylimino moiety at position 2, and a carboxamide group at position 2. The (2Z) stereochemistry indicates the imino group’s configuration relative to the chromene backbone.
Properties
IUPAC Name |
2-(4-bromophenyl)imino-8-ethoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-23-15-5-3-4-11-10-14(17(20)22)18(24-16(11)15)21-13-8-6-12(19)7-9-13/h3-10H,2H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRZVWTYVKXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Br)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the bromophenyl and imino groups. The ethoxy group is usually added through an etherification reaction.
Chromene Core Synthesis: The chromene core can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Bromophenyl Group Introduction: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Imino Group Formation: The imino group is typically formed by reacting the bromophenyl derivative with an amine under dehydrating conditions.
Etherification: The ethoxy group is introduced by reacting the chromene derivative with an ethylating agent such as ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the chromene core, the imino aryl group, and the carboxamide moiety. Key comparisons are summarized below:
Substituent Impact Analysis:
- 8-Ethoxy vs.
- 4-Bromophenyl vs. Other Aryl Imino Groups: The bromine atom’s electron-withdrawing nature may influence electronic properties and binding interactions, contrasting with electron-donating groups like methyl or methoxy .
- Carboxamide Modifications: Unsubstituted carboxamides (target compound) exhibit simpler hydrogen-bonding profiles compared to acetylated or aryl-substituted variants, which may alter target selectivity .
Physicochemical and Electronic Properties
- Lipophilicity: The 8-ethoxy group increases logP compared to methoxy analogs, as seen in molecular simulations .
- Electronic Effects: Bromine’s electronegativity may reduce electron density on the chromene core, affecting reactivity in electrophilic substitutions .
- Crystal Packing: Structural analogs with bulkier substituents (e.g., phenoxyphenyl) exhibit distinct crystal packing patterns, as determined by X-ray crystallography using SHELX software .
Biological Activity
The compound (2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 387.2 g/mol
- CAS Number : 2742611-02-3
This compound features a chromene core structure that contributes to its biological properties. The presence of the bromophenyl group and the ethoxy substituent enhances its reactivity and potential interactions with biological targets.
1. Anticancer Activity
Research has shown that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating a series of chromone carboxamide derivatives, several compounds demonstrated promising anticancer activity with IC values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.9 |
| Compound B | OVCAR | 5.0 |
| Compound C | HCT-116 | 10.0 |
2. Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit the enzyme 5-lipoxygenase (5-LOX) , which plays a crucial role in the inflammatory response. The anti-inflammatory activity was assessed using a standard assay where chromone derivatives were tested for their capacity to inhibit 5-LOX in vitro. Compounds with hydrophilic characteristics showed greater inhibition, indicating that structural modifications can enhance anti-inflammatory properties .
3. Enzyme Inhibition
Chromene derivatives, including this compound, have also been studied for their potential as inhibitors of various enzymes, including cholinesterases. Inhibition studies revealed that these compounds could selectively inhibit butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory enzymes like 5-LOX, leading to reduced production of inflammatory mediators.
- Enzyme Inhibition : Competitive inhibition of cholinesterases, affecting neurotransmitter levels and potentially providing therapeutic benefits in neurodegenerative conditions.
Case Studies and Research Findings
A comprehensive study on chromone derivatives highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the chromene nucleus significantly influence biological activities . For instance:
- The introduction of halogen atoms (like bromine) on the phenyl ring enhances cytotoxicity.
- Hydrophilic substitutions improve anti-inflammatory efficacy.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves condensation between 4-bromobenzaldehyde derivatives and 8-ethoxy-3-carboxamide precursors under reflux conditions in polar aprotic solvents (e.g., ethanol or acetic acid) . Catalysts like piperidine or acetic acid can accelerate imine bond formation. Purification via column chromatography or recrystallization in ethanol is critical to isolate the Z-isomer, confirmed by HPLC (>95% purity). Reaction monitoring using TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability .
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify the Z-configuration via imine proton coupling (δ 8.2–8.5 ppm) and chromene ring protons (δ 6.5–7.8 ppm). NOESY confirms spatial proximity of the bromophenyl and ethoxy groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 443.2) .
- IR Spectroscopy : Confirms carboxamide (C=O stretch at ~1680 cm) and imine (C=N stretch at ~1620 cm) .
Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine atom activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols). Kinetic studies in DMF at 80°C show regioselectivity at the para position (relative to Br), monitored via F NMR (if fluorinated reagents are used) or LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges).
- Dose-Response Analysis : Test IC values in multiple cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Target Profiling : Use molecular docking (AutoDock Vina) to predict binding affinities for COX-2 (anti-inflammatory) vs. topoisomerase II (anticancer) .
- Pathway Analysis : Western blotting for p53 or NF-κB expression clarifies mechanistic pathways .
Q. How can X-ray crystallography elucidate the compound’s electron distribution and intermolecular interactions?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (acetonitrile/water) .
- Data Collection : Use SHELXT (Mo-Kα radiation, λ = 0.71073 Å) for structure solution .
- Hirshfeld Analysis : Quantify H-bonding (e.g., N–H⋯O between carboxamide and solvent) and π-π stacking (chromene-bromophenyl) using CrystalExplorer .
Q. What computational methods predict the impact of ethoxy vs. methoxy substituents on bioavailability?
- Methodological Answer :
- ADMET Prediction : SwissADME calculates LogP (ethoxy: ~3.2 vs. methoxy: ~2.8), suggesting improved lipophilicity .
- MD Simulations : GROMACS models hydration free energy and membrane permeability (POPC bilayers) .
Data Contradiction Analysis
Q. Why do some studies report low aqueous solubility despite moderate LogP values?
- Methodological Answer : The compound’s planar chromene core promotes aggregation.
- Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or β-cyclodextrin inclusion complexes increase solubility, validated by phase solubility diagrams .
- Dynamic Light Scattering (DLS) : Measures particle size (>500 nm aggregates in water vs. <200 nm in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
